molecular formula C11H19N3O4S2 B2567568 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole CAS No. 1448069-41-7

4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole

Cat. No. B2567568
CAS RN: 1448069-41-7
M. Wt: 321.41
InChI Key: ZHBNMHNKPUKZBX-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Catalysis and Synthesis

The compound "4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole" falls within the scope of research focused on sulfonamide and sulfonyl functional groups. These groups are pivotal in the synthesis and catalysis of various chemical reactions. For instance, sulfonic acid functional ionic liquids have been investigated for their catalytic activity in alkylation reactions, exemplified by the tert-butylation of phenol, showcasing their potential in organic synthesis and industrial applications (Elavarasan, Kondamudi, & Upadhyayula, 2011). These findings underscore the utility of sulfonamide and sulfonyl compounds in facilitating chemical transformations.

Biological Activity

Sulfonyl and imidazole derivatives have been synthesized and evaluated for their biological activity, notably in the context of antimicrobial and antitumor agents. For example, derivatives of imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents, although they did not display significant antisecretory activity, some showed good cytoprotective properties in experimental models (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Another study highlighted the antimicrobial activity of amino acid, imidazole, and sulfonamide derivatives of pyrazolo[3,4-d]pyrimidine, with some compounds showing potency close to standard antibiotics (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004). These studies indicate the potential of sulfonamide and imidazole compounds in developing new therapeutic agents.

Material Science and Metal Oxide Solubilization

Compounds with sulfonyl functional groups have been explored for their application in material science, particularly in the solubilization of metal oxides. For instance, carboxyl-functionalized ionic liquids have been shown to selectively dissolve metal oxides and hydroxides, offering a novel approach to material processing and recycling (Nockemann et al., 2008). This research demonstrates the versatility of sulfonyl-containing compounds in addressing challenges in materials science.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, particularly those containing imidazole and pyridine moieties, is another area of application. Efficient methodologies have been developed for the synthesis of sulfonylated furans and imidazo[1,2-a]pyridine derivatives, showcasing the importance of sulfonyl groups in constructing complex molecular architectures (Cui, Zhu, Li, & Cao, 2018). These approaches are crucial for the development of new materials and pharmaceuticals.

Mechanism of Action

properties

IUPAC Name

5-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4S2/c1-11(2,3)19(15,16)9-4-5-14(7-9)20(17,18)10-6-12-8-13-10/h6,8-9H,4-5,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBNMHNKPUKZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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